

Inhalation Toxicity of Linalyl Propionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linalyl propionate*

Cat. No.: B093896

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl propionate is a widely used fragrance ingredient for which direct inhalation toxicity data is notably scarce. This technical guide provides a comprehensive overview of the current understanding of its potential respiratory effects. In the absence of direct experimental data, this guide focuses on the risk assessment strategies employed, primarily the Threshold of Toxicological Concern (TTC) and read-across approaches from its expected metabolites, linalool and propionic acid. Detailed summaries of the available toxicological data for these analogue compounds are presented in structured tables. Furthermore, this guide outlines the metabolic pathway of **linalyl propionate** and illustrates the risk assessment workflow through detailed diagrams. Standard experimental methodologies for inhalation toxicity testing are also described to provide context for the data gaps and the types of studies required for a complete safety profile. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by consolidating the available information and highlighting the current approach to safety assessment for data-poor fragrance ingredients like **linalyl propionate**.

Introduction

Linalyl propionate (CAS No. 144-39-8) is an acyclic monoterpenoid ester known for its fresh, floral, and fruity aroma.^{[1][2][3]} It is a common component in a wide variety of consumer products, including perfumes, cosmetics, and cleaning agents. While its dermal and oral toxicity

profiles have been evaluated, there is a significant lack of data specifically pertaining to its inhalation toxicity. The Research Institute for Fragrance Materials (RIFM) has concluded that there is insufficient direct inhalation data available for **linalyl propionate**.

Given the potential for consumer and occupational exposure via inhalation, a thorough understanding of its respiratory effects is crucial. This guide synthesizes the available information, focusing on the alternative methodologies used to assess the inhalation risk of **linalyl propionate**.

Physicochemical Properties

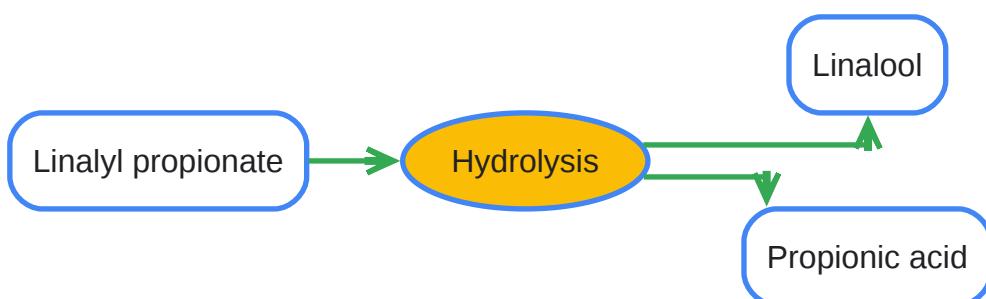
A summary of the key physicochemical properties of **linalyl propionate** is provided in the table below.

Property	Value	Reference
Chemical Name	3,7-dimethylocta-1,6-dien-3-yl propanoate	[3]
CAS Number	144-39-8	
Molecular Formula	C ₁₃ H ₂₂ O ₂	[3]
Molecular Weight	210.31 g/mol	
Appearance	Colorless liquid	[4]
Odor	Fresh, floral, sweet, fruity, pear-like	[4]
Boiling Point	115 °C at 10 mmHg	
Vapor Pressure	0.0263 mmHg at 25°C	
Solubility in Water	17 mg/L at 20 °C	[4]

Inhalation Toxicity Assessment of Linalyl Propionate

Due to the absence of direct inhalation toxicity studies on **linalyl propionate**, its safety assessment relies on two primary approaches: the Threshold of Toxicological Concern (TTC) and read-across from its metabolites.

Threshold of Toxicological Concern (TTC)


The TTC is a risk assessment tool used to establish a human exposure threshold for chemicals with limited toxicological data, below which there is a very low probability of an appreciable risk to human health.^{[5][6][7]} For local respiratory toxicity, **linalyl propionate** is classified as a Cramer Class I material, which includes substances with simple chemical structures and low potential for toxicity.^[7] The exposure to **linalyl propionate** from fragrance use has been determined to be below the TTC of 1.4 mg/day for a Cramer Class I substance, and therefore, is not considered a safety concern at current usage levels.^[8]

Read-Across Approach

The read-across approach uses toxicological data from structurally similar and/or metabolically related substances (analogues) to predict the toxicity of a data-poor target substance.^{[9][10][11][12]} **Linalyl propionate** is expected to be rapidly hydrolyzed in the body by esterase enzymes into its constituent alcohol, linalool, and carboxylic acid, propionic acid. Therefore, the inhalation toxicity of these two metabolites is considered relevant for assessing the potential systemic effects of inhaled **linalyl propionate**.

Metabolic Pathway

The primary metabolic pathway for **linalyl propionate** following exposure is expected to be hydrolysis. This enzymatic reaction is catalyzed by carboxylesterases found in various tissues, including the respiratory tract.

[Click to download full resolution via product page](#)

Expected metabolic pathway of **Linalyl propionate**.

Inhalation Toxicity of Analogue Compounds

The following sections summarize the available inhalation toxicity data for the primary metabolites of **linalyl propionate**.

Linalool

Linalool is a naturally occurring terpene alcohol. Studies on its inhalation effects are summarized below.

Endpoint	Species	Exposure	Results	Reference
Acute Toxicity (LC50)	Mouse	90 minutes	>3.2 mg/L	[13]
Irritation	Rat	2 weeks	NOAEC (respiratory tract irritation) = 63 mg/m ³ (10 ppm)	[14]
Irritation	Mouse	15 minutes	Mild respiratory irritation at 50 ppm (315 mg/m ³)	[14]
Neurotoxicity	Rat	-	Nasal trigeminal receptor response at 45 ppm (0.3 mg/L)	[13]
Sedative Effects	Mouse, Human	-	Slight sedative effects observed	[15]

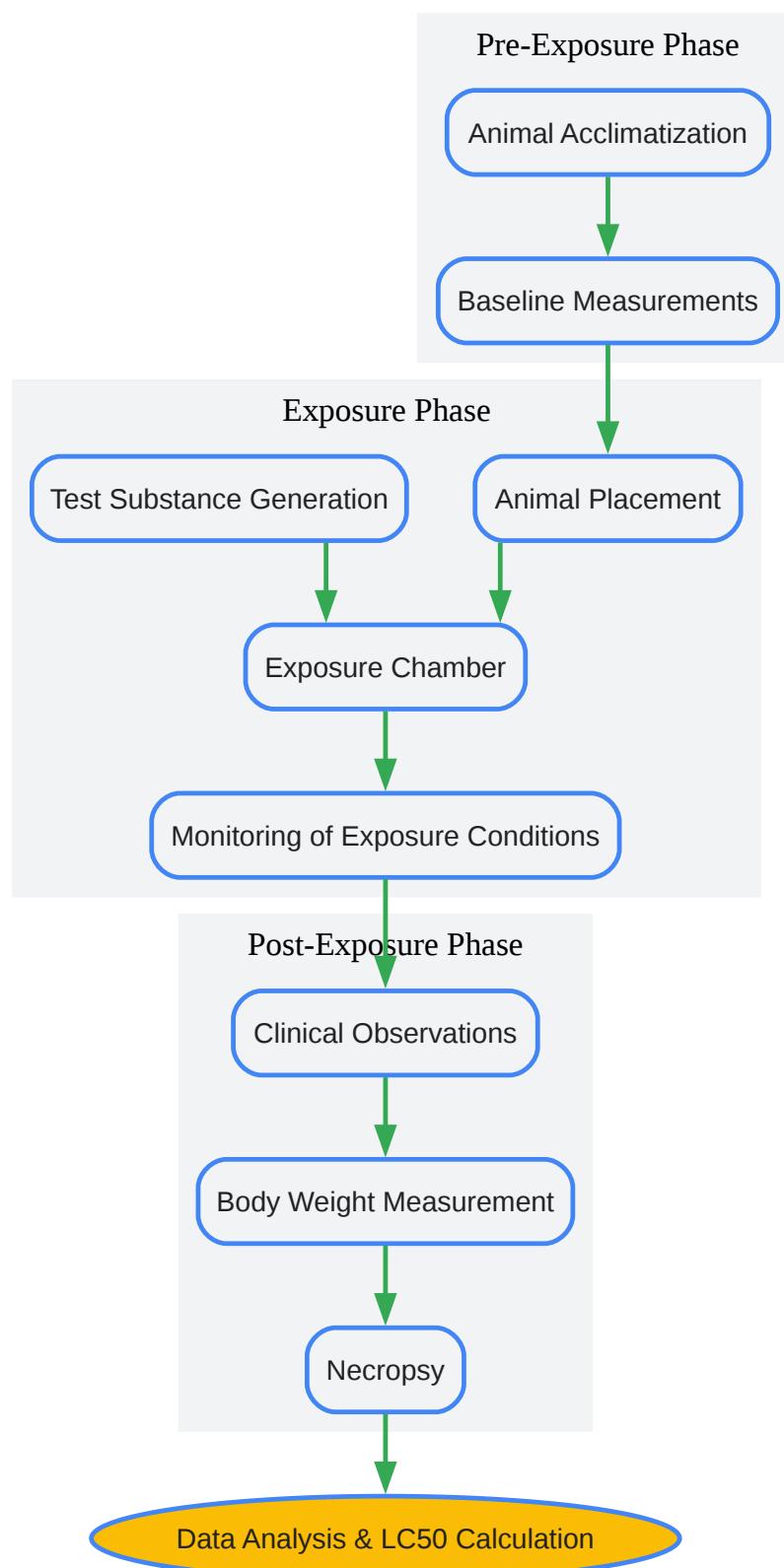
Propionic Acid

Propionic acid is a short-chain fatty acid. It is known to be corrosive and irritating.

Endpoint	Species	Exposure	Results	Reference
Acute Toxicity (LC50)	Rat	1 hour	>19.7 mg/L	[16]
Acute Toxicity (LC50)	Rat	8 hours	>12.2 mg/L	[16]
Irritation	Human	Acute	Mild cough and asthmatic response in one case	[16]
Irritation	-	-	Irritating to the nose, throat, and lungs, causing coughing, wheezing, and shortness of breath	[17]
Occupational Exposure Limits	-	10-hour TWA	NIOSH REL: 10 ppm	[17]
Occupational Exposure Limits	-	15-minute ceiling	NIOSH REL: 15 ppm	[17]
Occupational Exposure Limits	-	8-hour TWA	ACGIH TLV: 10 ppm	[17]

Experimental Protocols: A Representative Example

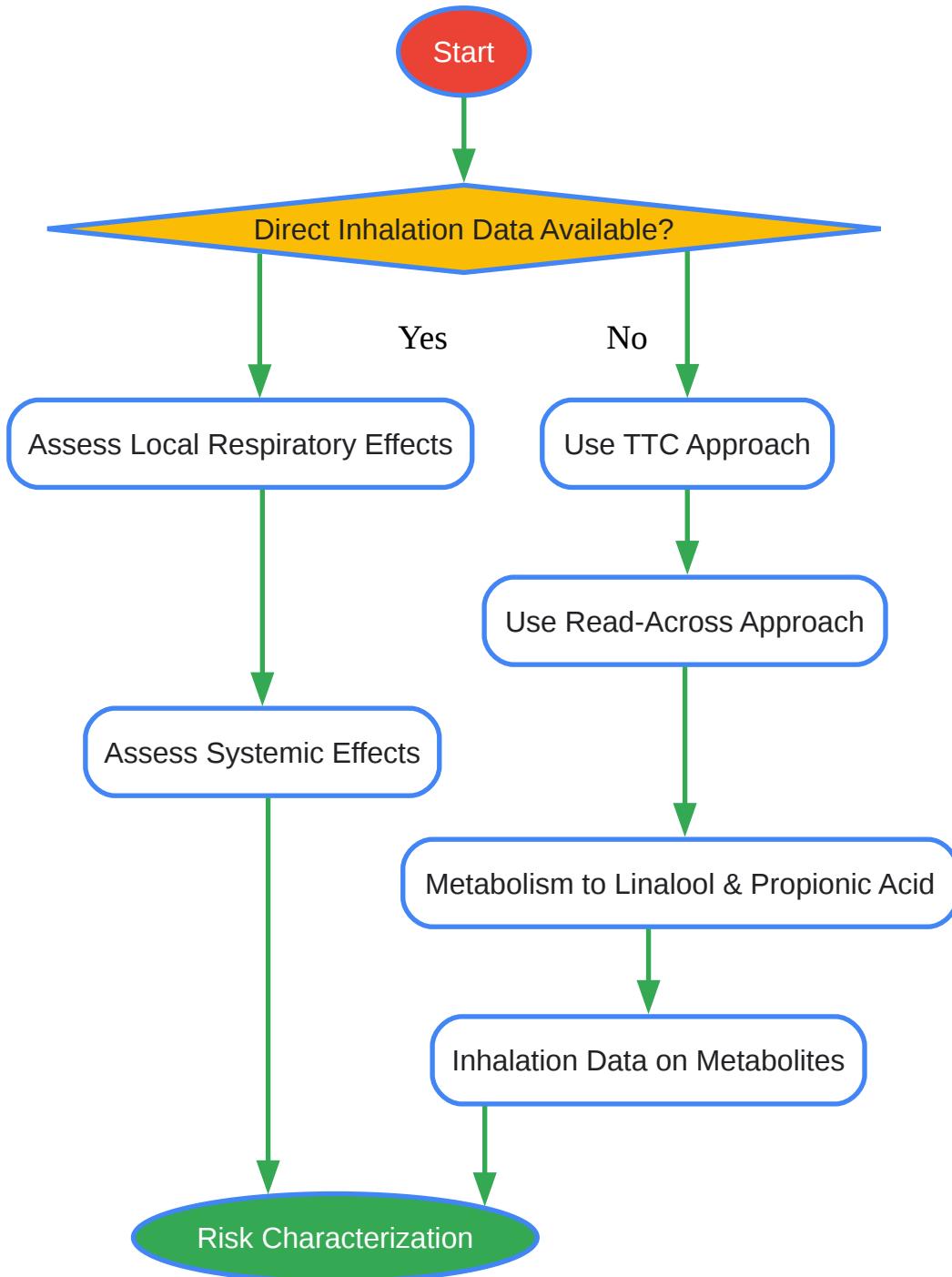
While specific experimental details for the cited analogue studies are not fully available, a standard protocol for acute inhalation toxicity testing, such as the OECD Test Guideline 403, would typically be followed.[18][19][20][21][22]


OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline provides a method for assessing the health hazards likely to arise from a single, short-term exposure to a substance by inhalation.[18][19][21]

Key Methodological Aspects:

- Test Animals: Typically, young adult rats of a standard laboratory strain are used.[20]
- Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration, often 4 hours.[20][21]
- Concentrations: A limit test at a high concentration or a series of at least three concentrations are used to determine a dose-response relationship.[20]
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in respiration, behavior), and body weight changes for at least 14 days post-exposure.[21]
- Endpoint: The primary endpoint is the LC50 (median lethal concentration), which is the concentration estimated to cause mortality in 50% of the test animals. Other endpoints include detailed clinical observations and gross pathology at necropsy.[21]


The following diagram illustrates a generalized workflow for an acute inhalation toxicity study.

[Click to download full resolution via product page](#)

Generalized workflow for an acute inhalation toxicity study.

Risk Assessment Workflow for Linalyl Propionate

The risk assessment for the inhalation toxicity of **linalyl propionate** follows a structured workflow that integrates the TTC and read-across approaches in the absence of direct data.

[Click to download full resolution via product page](#)

Risk assessment workflow for **linalyl propionate** inhalation toxicity.

Conclusion

The inhalation toxicity of **linalyl propionate** has not been directly studied. However, a conservative risk assessment based on the Threshold of Toxicological Concern for local respiratory effects and a read-across approach using data from its metabolites, linalool and propionic acid, for systemic effects suggests that it is unlikely to pose a significant health risk at current levels of exposure from fragrance use. The available data on linalool indicates a potential for mild respiratory irritation and sedative effects at higher concentrations, while propionic acid is a known irritant.

For a more definitive characterization of the inhalation hazards of **linalyl propionate**, direct experimental studies, such as those following OECD Test Guideline 403, would be necessary. This guide serves to consolidate the current understanding and the methodologies applied in the absence of such data, providing a framework for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for Linalyl propionate (HMDB0030425) [hmdb.ca]
- 2. Showing Compound Linalyl propionate (FDB002289) - FooDB [foodb.ca]
- 3. Linalyl propionate | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propionic Acid | CH₃CH₂COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thepsc.eu [thepsci.eu]
- 6. cefic-iri.org [cefic-iri.org]
- 7. Workshop report: Challenges faced in developing inhalation thresholds of Toxicological Concern (TTC) - State of the science and next steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [fragrancematerialsafetyresource.elsevier.com](#) [fragrancematerialsafetyresource.elsevier.com]
- 9. Use of analogues and read-across in risk assessment - [Canada.ca](#) [canada.ca]
- 10. Guidance on the use of read-across for chemical safety assessment in food and feed - [PMC](#) [pmc.ncbi.nlm.nih.gov]
- 11. Read-Across: A Practical New Approach Methodology for Food Safety Assessments [[intertek.com](#)]
- 12. [pdfs.semanticscholar.org](#) [pdfs.semanticscholar.org]
- 13. [industrialchemicals.gov.au](#) [industrialchemicals.gov.au]
- 14. [tobacco-information.hpa.gov.tw](#) [tobacco-information.hpa.gov.tw]
- 15. [datasheets.scbt.com](#) [datasheets.scbt.com]
- 16. [industrialchemicals.gov.au](#) [industrialchemicals.gov.au]
- 17. [nj.gov](#) [nj.gov]
- 18. [oecd.org](#) [oecd.org]
- 19. [oecd.org](#) [oecd.org]
- 20. [gyansanchay.csjmu.ac.in](#) [gyansanchay.csjmu.ac.in]
- 21. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 22. Acute Inhalation Toxicity OECD 403 - Altogen Labs [[altogenlabs.com](#)]
- To cite this document: BenchChem. [Inhalation Toxicity of Linalyl Propionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093896#inhalation-toxicity-of-linalyl-propionate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com